molecular formula C18H18O B8163652 3-Ethynyl-3'-isobutoxy-1,1'-biphenyl

3-Ethynyl-3'-isobutoxy-1,1'-biphenyl

Cat. No.: B8163652
M. Wt: 250.3 g/mol
InChI Key: NSEDHNNJLZUUIQ-UHFFFAOYSA-N
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Description

3-Ethynyl-3’-isobutoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethynyl group at the 3-position and an isobutoxy group at the 3’-position of the biphenyl structure. The biphenyl core is a common structural motif in organic chemistry, known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-3’-isobutoxy-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of 3-Ethynyl-3’-isobutoxy-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3’-isobutoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

3-Ethynyl-3’-isobutoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-3’-isobutoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the isobutoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethynyl-1,1’-biphenyl: Lacks the isobutoxy group, making it less soluble and potentially less bioactive.

    3-Isobutoxy-1,1’-biphenyl: Lacks the ethynyl group, which may reduce its ability to participate in π-π interactions.

Uniqueness

3-Ethynyl-3’-isobutoxy-1,1’-biphenyl is unique due to the presence of both the ethynyl and isobutoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s versatility in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-ethynyl-3-[3-(2-methylpropoxy)phenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-4-15-7-5-8-16(11-15)17-9-6-10-18(12-17)19-13-14(2)3/h1,5-12,14H,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEDHNNJLZUUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=CC=CC(=C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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